1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one
Description
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one is a substituted propan-2-one derivative featuring a 2,5-difluorophenylsulfanyl group. The compound’s reactivity and physical properties are influenced by the electron-withdrawing fluorine substituents at the 2- and 5-positions of the aromatic ring, which may enhance its polarity and alter steric interactions compared to other derivatives .
Properties
Molecular Formula |
C9H8F2OS |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
ZRHOBWVFZXGYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one involves several steps. One common method includes the reaction of 2,5-difluorothiophenol with 2-bromopropan-2-one under basic conditions. The reaction typically proceeds as follows:
Step 1: 2,5-Difluorothiophenol is reacted with a base such as sodium hydroxide to form the thiolate anion.
Step 2: The thiolate anion then undergoes nucleophilic substitution with 2-bromopropan-2-one to yield this compound.
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenylsulfanyl Propan-2-ones: Substituent Effects on Bioreduction
A critical study by Sándor et al. evaluated the bioreduction of structurally related 1-(arylsulfanyl)propan-2-ones using yeast strains and recombinant alcohol dehydrogenases (ADHs) . Key findings and comparisons are summarized below:
| Compound | Substituent(s) | Yield (R/S Enantiomer) | Notable Properties/Reactivity |
|---|---|---|---|
| 1-(Phenylsulfanyl)propan-2-one (2a) | None (plain phenyl) | Not reported | Baseline for comparison; moderate reactivity |
| 1-[(4-Methylphenyl)sulfanyl]propan-2-one (2b) | 4-CH₃ (electron-donating) | Not reported | Increased steric bulk may lower enzyme affinity |
| 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c) | 4-Cl (electron-withdrawing) | Not reported | Enhanced reactivity due to electron-withdrawing Cl |
| 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d) | 2,5-Cl (strongly electron-withdrawing) | 62% (R-enantiomer) | High yield; Cl substituents may improve substrate recognition in ADHs |
| 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one (2e) | 4-OCH₃ (electron-donating) | 52% (R-enantiomer) | Lower yield compared to 2d; OCH₃ may reduce enzyme efficiency |
For 1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one , the fluorine substituents (smaller and more electronegative than Cl) are expected to further enhance electronic polarization while minimizing steric hindrance. This could lead to higher enantioselectivity or reaction rates in bioreductions compared to dichloro derivative 2d .
Dichloro vs. Difluorophenyl Derivatives: Electronic and Steric Implications
The dichloro derivative (2d) demonstrated a 62% yield of the (R)-alcohol product, attributed to the electron-withdrawing Cl substituents optimizing substrate binding in ADHs . However, the weaker electron-withdrawing effect of F compared to Cl could slightly lower activation of the ketone group, necessitating further experimental validation .
Comparison with 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one
A structurally distinct analog, 1-[(2,5-dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one (CAS 1157426-98-6), features a 2,5-dimethylphenyl group and an additional 2-fluorophenyl substituent at the 3-position of the propan-2-one backbone . Key differences include:
- Molecular Complexity: The additional fluorophenyl group increases molecular weight (C₁₇H₁₇FOS vs.
- Substituent Effects : The 2,5-dimethyl group (electron-donating) contrasts with the 2,5-difluoro motif (electron-withdrawing), leading to divergent electronic profiles and reactivity in reduction or substitution reactions.
Research Findings and Implications
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, F) at the 2,5-positions enhance ketone activation, improving bioreduction yields .
- Electron-donating groups (e.g., OCH₃, CH₃) may reduce enzyme-substrate compatibility, as seen in the lower yield of 2e compared to 2d .
Steric Considerations :
- Smaller substituents (F vs. Cl) may mitigate steric hindrance in enzymatic reactions, favoring higher enantiomeric excess in products .
Structural Complexity :
- Additional functional groups (e.g., the fluorophenyl group in the dimethyl derivative) introduce steric and electronic complexities, necessitating tailored synthetic or biocatalytic approaches .
Biological Activity
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one, an organic compound with the molecular formula C₉H₈F₂OS, has garnered attention due to its potential biological activities. This compound features a difluorophenyl group attached to a sulfanyl group and a propan-2-one moiety. The incorporation of fluorine atoms is believed to enhance the compound's lipophilicity and metabolic stability, which may influence its biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features:
- Difluorophenyl Group : Enhances lipophilicity and potential binding affinity.
- Sulfanyl Group : Contributes to reactivity and interaction with biological targets.
- Propan-2-one Moiety : Affects the overall chemical properties and stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structural features showed effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly in relation to colorectal cancer. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent. For instance, a related compound demonstrated an IC50 value of 18 µM against HeLa cells, indicating promising antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 18 |
| 1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one | HepG2 | 27 |
| 1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one | EAT | 36 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity, while the sulfanyl and propan-2-one portions contribute to the overall reactivity and stability of the compound. Studies have suggested that these interactions may lead to the modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- In Vitro Studies : A series of in vitro assays were performed to assess the cytotoxicity against different cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
- Animal Models : Pharmacokinetic studies in animal models showed that after administration, the compound exhibited favorable bioavailability and a half-life conducive for therapeutic use. For instance, a study reported a bioavailability of approximately 74% in NMRI mice after subcutaneous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
